molecular formula C25H31N5O3S B12723713 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester CAS No. 147296-96-6

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester

Cat. No.: B12723713
CAS No.: 147296-96-6
M. Wt: 481.6 g/mol
InChI Key: ZNCBDNSHVQQTFB-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(2,3-d)pyrimidine core, followed by the introduction of the carboxylic acid group and subsequent modifications to incorporate the dihydro, dimethyl, and oxo functionalities. The final step involves the attachment of the ethyl ester group through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester include other pyrido(2,3-d)pyrimidine derivatives with different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

147296-96-6

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 3,7-dimethyl-4-oxo-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H31N5O3S/c1-4-33-24(32)20-17-18(2)26-22-21(20)23(31)28(3)25(27-22)34-16-8-11-29-12-14-30(15-13-29)19-9-6-5-7-10-19/h5-7,9-10,17H,4,8,11-16H2,1-3H3

InChI Key

ZNCBDNSHVQQTFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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